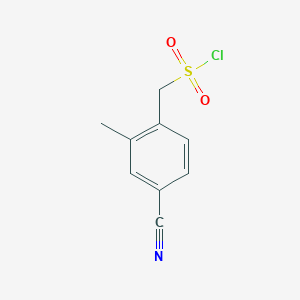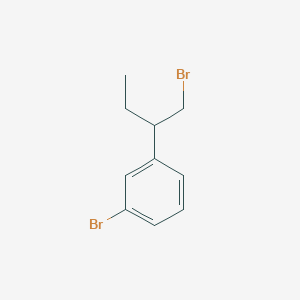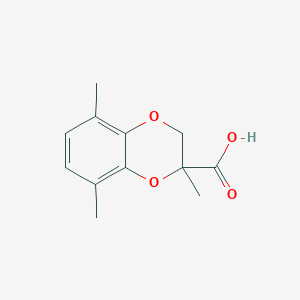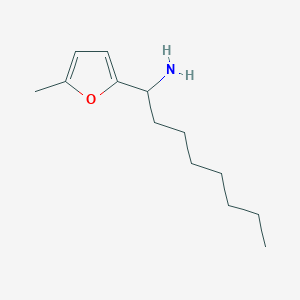![molecular formula C7H13NO2S B13235149 Bicyclo[4.1.0]heptane-2-sulfonamide](/img/structure/B13235149.png)
Bicyclo[4.1.0]heptane-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[410]heptane-2-sulfonamide is an organic compound characterized by its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane-2-sulfonamide can be synthesized through several methods. One common approach involves the reaction of bicyclo[4.1.0]heptane with sulfonamide reagents under specific conditions. The reaction typically requires a catalyst and is conducted in an organic solvent such as diethyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.1.0]heptane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
Bicyclo[4.1.0]heptane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[4.1.0]heptane-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound used in various chemical reactions and studies.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with applications in organic synthesis and materials science.
Uniqueness
Bicyclo[4.1.0]heptane-2-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H13NO2S |
|---|---|
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
bicyclo[4.1.0]heptane-2-sulfonamide |
InChI |
InChI=1S/C7H13NO2S/c8-11(9,10)7-3-1-2-5-4-6(5)7/h5-7H,1-4H2,(H2,8,9,10) |
Clé InChI |
IZUGXWCVNWRSNU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC2C(C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(Aminomethyl)-2-furyl]benzenesulfonamide](/img/structure/B13235077.png)
![{7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235094.png)
amine](/img/structure/B13235100.png)


![5-{[(Tert-butoxy)carbonyl]amino}-3-(propoxymethyl)pentanoic acid](/img/structure/B13235128.png)
![4-(2-Piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B13235131.png)
![4-Chloro-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13235138.png)
![{7,7-Dimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13235155.png)

![2-[(Propan-2-yloxy)methyl]thiophene-3-carboxylic acid](/img/structure/B13235162.png)
![3-[(E)-2-(4-fluorophenyl)ethenyl]-5-methyl-1,2-oxazol-4-amine](/img/structure/B13235168.png)

